![molecular formula C10H14O2 B14403763 [5-(Pent-4-EN-1-YL)furan-2-YL]methanol CAS No. 84735-82-0](/img/structure/B14403763.png)
[5-(Pent-4-EN-1-YL)furan-2-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Pent-4-EN-1-YL)furan-2-YL]methanol: is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a pent-4-en-1-yl group and a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Pent-4-EN-1-YL)furan-2-YL]methanol typically involves the reaction of furan derivatives with pent-4-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Pent-4-EN-1-YL)furan-2-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Scientific Research Applications
Chemistry: [5-(Pent-4-EN-1-YL)furan-2-YL]methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(Pent-4-EN-1-YL)furan-2-YL]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Furan-2-ylmethanol: A simpler analog with a similar furan ring structure but lacking the pent-4-en-1-yl group.
Pent-4-en-1-yl alcohol: A compound with a similar pent-4-en-1-yl group but lacking the furan ring.
Uniqueness: The combination of the furan ring and the pent-4-en-1-yl group in [5-(Pent-4-EN-1-YL)furan-2-YL]methanol provides unique chemical and biological properties
Properties
CAS No. |
84735-82-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(5-pent-4-enylfuran-2-yl)methanol |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(8-11)12-9/h2,6-7,11H,1,3-5,8H2 |
InChI Key |
UEDYUDDEZSBHGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


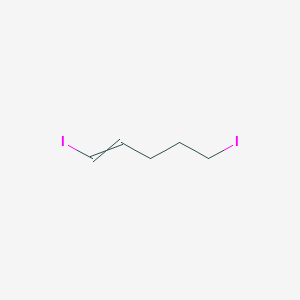
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
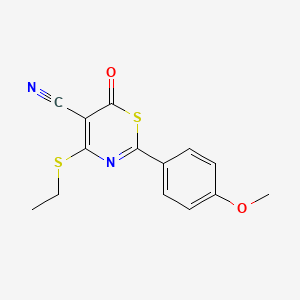
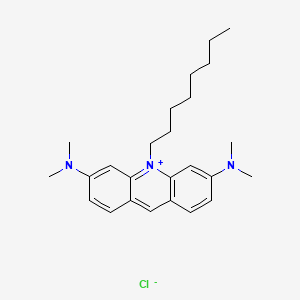
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

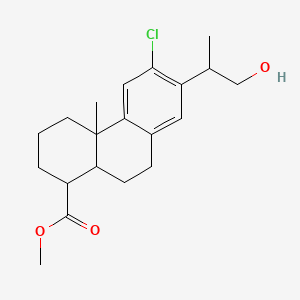
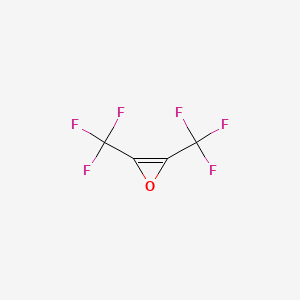
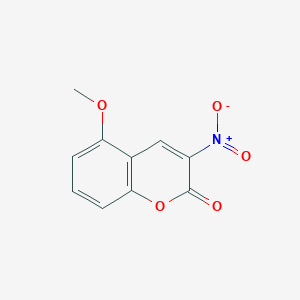
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
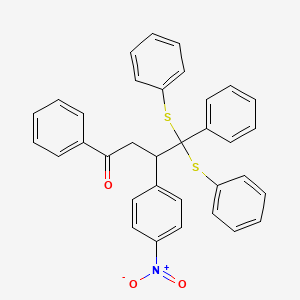
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
